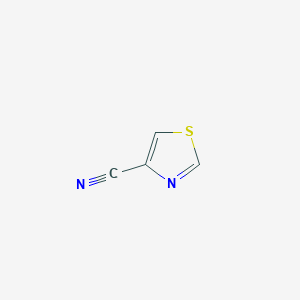

4-Cyanothiazole

Overview

Description

4-Cyanothiazole (CAS: 1452-15-9) is a heterocyclic compound with the molecular formula C₄H₂N₂S and a molecular weight of 110.1 g/mol . It is characterized by a thiazole ring (a five-membered aromatic ring containing sulfur and nitrogen) substituted with a cyano (-CN) group at the 4-position. This compound is widely used as a laboratory chemical and intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . Key physicochemical properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyanothiazole can be synthesized through the catalytic vapor phase ammoxidation of 4-methylthiazole. This process involves the reaction of 4-methylthiazole with ammonia and oxygen in the presence of a catalyst composed of oxides of manganese, chromium, and molybdenum . The reaction typically occurs at elevated temperatures and results in high selectivity and yield of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often employs a similar ammoxidation process. The use of a cobalt molybdate catalyst wetted with potassium hydroxide has been reported to enhance the selectivity and yield of the desired product . This method is commercially viable and allows for large-scale production with high chemical purity.

Chemical Reactions Analysis

Condensation with o-Phenylenediamine to Form Thiabendazole

4-Cyanothiazole undergoes acid-catalyzed condensation with o-phenylenediamine to yield thiabendazole, a broad-spectrum anthelmintic .

Reaction Scheme:

Optimized Conditions:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 3.5–4.5 | Maximizes product precipitation |

| Temperature | 103–104°C (reflux) | Completes in 2–6 hrs |

| Molar Ratio (1:1) | Strict stoichiometry | Prevents dimerization |

Key Observations:

-

Hydrochloric acid is preferred for pH control due to its non-coordinating anion .

-

Product precipitates directly from the reaction mixture, simplifying isolation .

Functionalization of the Cyano Group

The nitrile group at position 4 participates in diverse transformations:

A. Hydrolysis to Carboxylic Acid

Controlled hydrolysis converts this compound to thiazole-4-carboxylic acid, though this requires harsh conditions (e.g., 6N HCl, 120°C) .

B. Nucleophilic Additions

The cyano group reacts with:

-

Grignard reagents to form ketones

-

Hydrazine to yield amidrazones (precursors to heterocycles)

Example:

Electrophilic Aromatic Substitution

The thiazole ring undergoes regioselective substitution at position 5 due to electron-withdrawing cyano group:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-4-cyanothiazole | 45% |

| Halogenation | Cl₂/FeCl₃ | 5-Chloro-4-cyanothiazole | 60% |

Limitation: Harsh conditions risk cyano group hydrolysis .

Coordination Chemistry

The nitrogen atoms in the thiazole ring and cyano group enable metal complexation:

| Metal Ion | Ligand Structure | Application |

|---|---|---|

| Cu²⁺ | Bidentate (N-thiazole, CN⁻) | Catalytic oxidation |

| Pd²⁺ | Monodentate (CN⁻) | Cross-coupling catalysts |

Scientific Research Applications

Chemistry

4-Cyanothiazole serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structural features allow for various chemical transformations, making it valuable in organic synthesis. Notably, it can be used to create derivatives that exhibit enhanced biological activities.

Synthetic Routes:

- The compound can be synthesized through reactions involving aminopropanedinitrile and isothiocyanates, producing substituted thiazoles that are useful in further chemical applications.

- It also acts as an intermediate for synthesizing other compounds, such as 7-amino-2-(substituted-amino)thiazolo[5,4-d]pyrimidines.

Biology

In biological research, this compound and its derivatives have been explored for their potential antimicrobial, antifungal, and anticancer properties. The compound's ability to interact with various biological targets positions it as a candidate for drug development.

Case Studies:

- A study demonstrated that derivatives of this compound exhibited significant anticancer activity against human lung adenocarcinoma cells (A549) with promising selectivity .

- Another investigation highlighted the synthesis of thiazole-integrated pyridine derivatives that showed enhanced anti-breast cancer efficacy compared to standard treatments .

Medicine

The medicinal applications of this compound derivatives are extensive. They have been investigated for their therapeutic potential in treating various diseases due to their diverse pharmacological activities.

Therapeutic Roles:

- Compounds derived from this compound have shown promise as antibacterial, antifungal, anti-inflammatory, and analgesic agents .

- Research indicates that thiazole derivatives can inhibit key biological pathways involved in cancer progression, suggesting their role as potential chemotherapeutic agents .

Industry

In industrial applications, this compound is utilized in the production of advanced materials, including polymers and dyes. Its reactivity allows it to serve as a precursor for synthesizing commercially relevant nitriles.

Industrial Significance:

- The compound is involved in the ammoxidation process of 4-methylthiazole to produce valuable chemical intermediates.

Mechanism of Action

The mechanism of action of 4-cyanothiazole and its derivatives involves interactions with specific molecular targets and pathways. The thiazole ring’s aromaticity allows for various biochemical interactions, including enzyme inhibition and receptor modulation . These interactions can lead to the activation or inhibition of biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Cyanothiazole

Cyanothiazoles differ in the position of the cyano group on the thiazole ring. Key examples include:

Key Insights :

- The position of the cyano group significantly impacts electronic properties. For example, this compound’s cyano group at the 4-position creates a more polarized electron-deficient ring compared to 2- or 5-substituted isomers, influencing reactivity in cross-coupling reactions .

- Thermal stability: this compound’s high melting point (235.3°C) suggests stronger intermolecular interactions (e.g., dipole-dipole) compared to its isomers, which may have lower melting points due to reduced symmetry .

Halogen-Substituted Cyanothiazoles

Halogen substituents introduce distinct electronic and steric effects:

Comparison with this compound:

- Electron-withdrawing effects: Bromine in 4-bromo derivatives amplifies the electron-deficient nature of the thiazole ring, making these compounds more reactive in nucleophilic aromatic substitution compared to this compound .

- Applications: Brominated derivatives are preferred in cross-coupling reactions (e.g., with aryl boronic acids), whereas this compound is more commonly used as a building block for functionalized heterocycles .

Alkyl-Substituted Thiazoles

Alkyl groups alter hydrophobicity and steric bulk:

Comparison with this compound:

- Polarity: this compound’s cyano group increases polarity and water solubility compared to alkyl-substituted thiazoles, which are more hydrophobic .

- Biological activity: Alkyl-substituted thiazoles (e.g., Cymiazole) exhibit pesticidal properties, while this compound is primarily a synthetic intermediate .

Thiazole Derivatives with Extended Aromatic Systems

Complex derivatives with fused rings or additional substituents:

Comparison with this compound:

- Structural complexity: Extended aromatic systems (e.g., biphenyl or benzimidazole hybrids) exhibit higher molecular weights and enhanced biological activity compared to this compound .

- Thermal stability: The bis-cyanophenyl derivative in has a melting point >250°C, surpassing this compound’s 235.3°C due to increased π-π stacking and rigidity .

Research and Industrial Implications

- Drug Design: this compound’s balance of polarity and stability makes it a versatile intermediate in antiviral and anticancer agents .

- Materials Science : Halogenated derivatives are critical for synthesizing conductive polymers and metal-organic frameworks (MOFs) .

- Safety Considerations: this compound’s toxicity profile (H302, H315) necessitates stringent handling protocols compared to less toxic alkylated thiazoles .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 4-Cyanothiazole that influence its reactivity in synthetic chemistry?

- Methodological Answer: Key properties include its melting point (235.3°C), boiling point (60–61°C), and stability under varying conditions. These parameters dictate reaction temperatures, solvent selection, and storage protocols. For instance, its low boiling point suggests volatility, requiring reflux setups for prolonged reactions. Stability data (e.g., decomposition temperature) should guide compatibility with reagents like strong acids/bases. Researchers must validate purity via HPLC or GC-MS before use to avoid side reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation: Use fume hoods to mitigate inhalation risks (H332/H335 hazards). Respiratory protection (N100/P3 masks) is required in high-exposure scenarios .

- Spill Management: Avoid water dispersion; collect spills with inert absorbents and dispose via approved waste facilities .

- Documentation: Maintain safety logs aligning with EN 374 and OSHA standards .

Q. How should researchers design a controlled synthesis experiment using this compound as a precursor?

- Methodological Answer:

- Variables: Control temperature (using thermostatic baths), stoichiometry (via precise gravimetric measurement), and reaction time.

- Optimization: Conduct trial runs to determine optimal catalyst loading and solvent polarity (e.g., DMF vs. THF).

- Validation: Compare yields with literature values and use TLC/NMR to monitor reaction progress. Include negative controls (e.g., omitting the catalyst) to confirm mechanistic hypotheses .

Advanced Research Questions

Q. What advanced spectroscopic techniques are recommended for characterizing this compound derivatives?

- Methodological Answer:

- NMR Spectroscopy: Use and NMR to confirm cyano (-CN) and thiazole ring proton environments. Deuterated DMSO is ideal for solubility challenges.

- Mass Spectrometry: High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns, critical for verifying substituent effects.

- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing using single-crystal diffraction. Pre-purify derivatives via column chromatography to obtain analyzable crystals .

Q. How can researchers resolve contradictions in reported reaction yields involving this compound?

- Methodological Answer:

- Source Analysis: Compare methodologies across studies, focusing on catalyst purity, solvent drying protocols, and inert atmosphere use (e.g., N vs. Ar).

- Reproducibility Tests: Replicate experiments under standardized conditions, documenting deviations (e.g., humidity levels affecting hygroscopic reagents).

- Statistical Tools: Apply ANOVA to assess yield variability between labs or t-tests to evaluate significance of procedural modifications .

Q. What strategies mitigate side reactions during this compound functionalization?

- Methodological Answer:

- Protecting Groups: Temporarily block reactive sites (e.g., cyano groups) using trimethylsilyl chloride.

- Kinetic Control: Lower reaction temperatures to favor desired intermediates; monitor via in-situ IR spectroscopy.

- Computational Modeling: Use DFT calculations to predict reactive pathways and transition states, guiding experimental prioritization .

Q. How should researchers address discrepancies in toxicity profiles of this compound derivatives?

- Methodological Answer:

- Dose-Response Studies: Conduct in vitro assays (e.g., MTT for cytotoxicity) across multiple cell lines to identify organ-specific risks.

- Metabolite Tracking: Use LC-MS to detect degradation products in biological matrices.

- Peer Review: Cross-validate findings with independent labs and publish raw data for transparency .

Q. Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing this compound experimental data?

- Methodological Answer:

- Error Analysis: Calculate standard deviations for triplicate measurements and use error bars in graphs to visualize variability.

- Regression Models: Apply linear regression to correlate reaction parameters (e.g., temperature vs. yield).

- Outlier Detection: Use Grubbs’ test to identify and exclude anomalous data points .

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer:

- Detailed Protocols: Document all steps, including equipment calibration (e.g., pH meters) and reagent lot numbers.

- Open Data: Share raw datasets and code via repositories like Zenodo.

- Collaborative Trials: Engage multi-lab consortia to validate findings under diverse conditions .

Q. Ethical and Literature Considerations

Q. What frameworks guide ethical research practices involving this compound?

- Methodological Answer:

- FINER Criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, avoid derivative studies with negligible mechanistic novelty.

- Institutional Review: Submit protocols to ethics committees for hazard assessments, particularly for inhalation toxicity studies .

Properties

IUPAC Name |

1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S/c5-1-4-2-7-3-6-4/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAFRZGWUVQUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027401 | |

| Record name | 4-Thiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452-15-9 | |

| Record name | 4-Thiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1452-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001452159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thiazolecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Thiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYANOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F11233V4YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CYANOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.